3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
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Overview
Description
3-(tert-Butyl)9-methyl3-azabicyclo[331]nonane-3,9-dicarboxylate is a bicyclic compound that features a unique structure with a tert-butyl group and a methyl group attached to a bicyclic nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of functional groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Esterification: The carboxylate groups are introduced through esterification reactions using carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen-containing groups.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-tert-Butyl 7-methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate
- 3-tert-butyl 7-methyl (1R,5S,7s)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
- tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Uniqueness
3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-O-tert-butyl 9-O-methyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-8-10-6-5-7-11(9-16)12(10)13(17)19-4/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGCDKDIZXIMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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